Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is a complex organic compound characterized by its unique naphthyridine structure. This compound belongs to a class of chemical entities known for their potential biological activities, particularly in medicinal chemistry. The systematic name reflects its structural components: an ethyl ester group, a ketone functional group, and a tetrahydro-naphthyridine ring system.
The compound is synthesized through various organic reactions involving naphthyridine derivatives. It has been studied for its pharmacological properties and potential applications in drug development.
Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under carboxylic acid derivatives because of the carboxylate functional group.
The synthesis of Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthetic route may require specific reagents such as acetic anhydride or phosphorus oxychloride for cyclization and oxidation steps. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate has a molecular formula of . The structure features:
The compound's molecular weight is approximately 233.25 g/mol. Its structural representation can be depicted using standard chemical drawing software or through computational chemistry tools to visualize stereochemistry and electronic properties.
Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate can participate in various chemical reactions:
Reactions are often performed under controlled conditions to avoid side reactions and ensure selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed for product analysis.
The mechanism of action for Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications on the naphthyridine core can enhance biological activity by improving solubility or binding interactions.
Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate typically exhibits:
The compound is expected to be stable under normal conditions but may decompose under extreme pH or temperature conditions. Solubility studies indicate moderate solubility in organic solvents like ethanol and dichloromethane.
Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate has potential applications in:
The synthesis of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate relies critically on the Smiles rearrangement, a reaction first successfully adapted to the 2,7-naphthyridine framework in 2022 [3] [9]. This method enables the efficient construction of the 1-amino-3-oxo-2,7-naphthyridine core—a direct precursor to the target ester. The process begins with 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (3a,b), which undergo base-mediated rearrangement. Mechanistically, the thiolate anion attacks the adjacent carbon, forming a cyclic thiirane intermediate that extrudes sulfur, followed by tautomerization to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles (4a,b) [3].
Yield Optimization:
Table 1: Smiles Rearrangement Optimization Parameters
Parameter | Optimal Condition | Yield Impact | Side Products |
---|---|---|---|
Base | NaOH in EtOH | 85-90% | <5% |
Concentration | 0.15 M | +12% vs. 0.5 M | Dimerization |
Temperature | 65°C | Max yield | Dehalogenation |
O-Alkylated intermediates derived from 1-amino-3-oxo-2,7-naphthyridines serve as direct precursors to ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate. Treatment of 1-amino-3-oxo-2,7-naphthyridines (4a,b) with ethyl chloroacetate in the presence of sodium ethoxide yields O-alkylated adducts (5a,b) [3]. Subsequent cyclization under basic conditions (NaOEt/EtOH) facilitates intramolecular Claisen condensation, forming furo[2,3-c]-2,7-naphthyridines (7a,b). This pathway exemplifies the classical route to the fused furan system [3] [9].
Divergent Reactivity:
Table 2: Cyclization Pathways of Alkoxyacetamides
Precursor | Conditions | Primary Product | Yield | Byproduct |
---|---|---|---|---|
O-Alkylated (5a,b) | NaOEt/EtOH, Δ | Furo[2,3-c]-2,7-naphthyridine (7) | 75–89% | None |
S-Alkylated (6a,b) | K₂CO₃/DMF, 80°C | Thieno[2,3-c]-2,7-naphthyridine (8) | 70–82% | Hydrolysis products |
Alkoxyacetamide (9) | Prolonged heating | 1,3-Diamino-2,7-naphthyridine (11) | 30–40% | Uncyclized intermediate |
Sodium ethoxide serves dual functions in the synthesis: as a cyclization catalyst and a tautomerism regulator. The 1-amino-3-oxo-2,7-naphthyridine system exhibits reversible lactam-lactim tautomerism, influencing reactivity and product distribution [3].
Spectroscopic Evidence:
Sodium Ethoxide’s Impact:
Table 3: Sodium Ethoxide-Mediated Tautomeric Control
Function | Mechanism | Outcome |
---|---|---|
Deprotonation | Lactim OH → Lactim anion | O-Alkylation selectivity >95% |
Equilibrium shift | Anion stabilization (resonance) | 5× [lactim] increase |
Cyclization catalyst | Enolate formation at C3 | Kinetically favored ring closure |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7